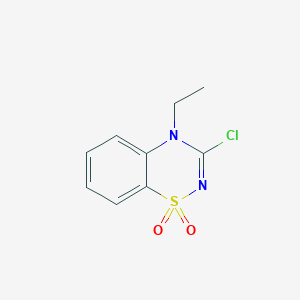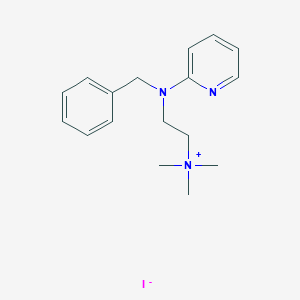![molecular formula C28H32N2O2S B012752 4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline CAS No. 104080-17-3](/img/structure/B12752.png)
4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane is an organic compound known for its unique photophysical properties, particularly its aggregation-induced emission. This compound is characterized by its ability to exhibit strong fluorescence in the solid state, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane typically involves a multi-step process. One common method includes the condensation of p-dimethylaminobenzaldehyde with p-methylphenylsulfonylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pH, and solvent concentration is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission, where its fluorescence is enhanced in the aggregated or solid state. This phenomenon is attributed to the restriction of intramolecular motion, which prevents non-radiative decay pathways and enhances radiative emission. The molecular targets and pathways involved include interactions with various biological molecules and cellular structures, making it a valuable tool in bioimaging and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis(p-dimethylaminostyryl)benzene: Similar in structure but lacks the sulfonylmethane group.
Bis(p-dimethylaminostyryl)anthracene: Contains an anthracene core instead of a phenylsulfonylmethane group.
Bis(p-dimethylaminostyryl)pyridine: Features a pyridine ring instead of a phenylsulfonylmethane group.
Uniqueness
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane is unique due to its sulfonylmethane group, which imparts distinct photophysical properties and enhances its aggregation-induced emission. This makes it particularly valuable in applications requiring strong fluorescence in the solid state, such as in OLEDs and bioimaging.
Propiedades
IUPAC Name |
4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2S/c1-22-6-18-27(19-7-22)33(31,32)28(20-12-23-8-14-25(15-9-23)29(2)3)21-13-24-10-16-26(17-11-24)30(4)5/h6-21,28H,1-5H3/b20-12+,21-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCVRAOOWXXBB-ZIOPAAQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(/C=C/C2=CC=C(C=C2)N(C)C)/C=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)

